

A Technical Guide to the Fundamental Properties of 2-Hydroxyquinoline-3-carboxylic Acid

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Compound of Interest

Compound Name: 2-Hydroxyquinoline-3-carboxylic acid

Cat. No.: B189343

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For: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyquinoline-3-carboxylic acid, also known by its tautomeric name 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, is a heterocyclic compound belonging to the quinoline family. Its structure is a valuable scaffold in medicinal chemistry and materials science. The quinoline core is a prominent feature in a wide array of natural and synthetic bioactive compounds, exhibiting properties that include antimicrobial, anticancer, and anti-inflammatory activities.^[1]

This molecule serves as a key synthetic intermediate, or building block, for the development of more complex molecules.^[2] Notably, derivatives of 3-quinoline carboxylic acid have been investigated as inhibitors of enzymes such as protein kinase CK2, a crucial target in cancer therapy.^{[3][4]} Its structural similarity to other biologically significant isomers, like the neuroactive metabolite kynurenic acid (4-hydroxyquinoline-2-carboxylic acid), further underscores the importance of this chemical class in drug discovery. This guide provides an in-depth overview of its fundamental properties, synthesis, reactivity, and applications, tailored for a scientific audience.

Chemical and Physical Properties

The core identity and physical characteristics of **2-Hydroxyquinoline-3-carboxylic acid** are summarized below. A critical feature of this compound is its existence as a pair of keto-enol tautomers. The equilibrium between the 2-hydroxyquinoline (enol) form and the 2-oxo-1,2-dihydroquinoline (keto) form, also known as a quinolone, dictates its reactivity and spectroscopic properties. The keto form is generally considered the more stable tautomer.

Property	Value	Source(s)
IUPAC Name	2-oxo-1,2-dihydroquinoline-3-carboxylic acid	[5][6]
Synonyms	2-Hydroxyquinoline-3-carboxylic acid	[2]
CAS Number	2003-79-4	[2]
Molecular Formula	C ₁₀ H ₇ NO ₃	[2]
Molecular Weight	189.17 g/mol	[7]
Appearance	Colorless to yellow crystals/solid	[1][6]
Melting Point	270 °C	[1]
Purity	≥96% (Commercially available)	[2]
Storage	Room temperature	[2]

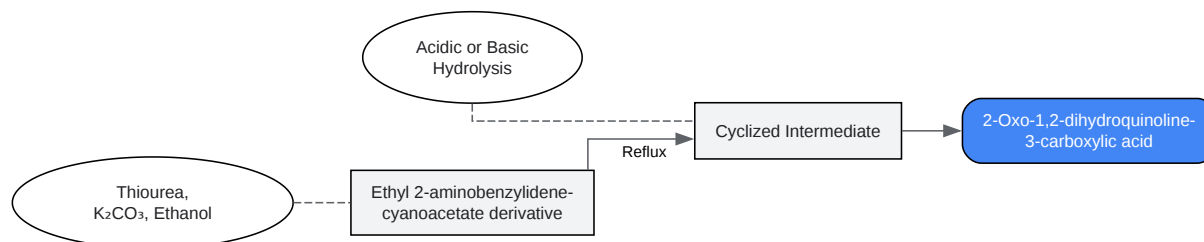
Spectroscopic Profile

Detailed experimental spectra for **2-Hydroxyquinoline-3-carboxylic acid** are not widely published. However, a predictive profile can be established based on its functional groups: a quinoline ring system, a carboxylic acid, and the hydroxyl/keto group.

Technique	Feature	Predicted Chemical Shift / Wavenumber
¹ H NMR	Aromatic Protons (C5-C8)	δ 7.0 - 8.0 ppm
H-4 Proton (quinoline ring)	δ ~8.9 ppm (singlet)[1]	
Carboxylic Acid Proton (-COOH)	δ 10.0 - 13.0 ppm (broad singlet)	
Amide Proton (-NH-) (keto form)	δ ~11.0 - 12.0 ppm (broad singlet)	
¹³ C NMR	Aromatic Carbons	δ 115 - 140 ppm
Carboxylic Carbonyl (C=O)	δ 160 - 165 ppm[5]	
Keto Carbonyl (C=O)	δ ~162 ppm[5]	
IR Spectroscopy	O-H Stretch (Carboxylic Acid)	3300 - 2500 cm ⁻¹ (very broad) [8]
N-H Stretch (Amide, keto form)	3400 - 3300 cm ⁻¹ [1]	
C=O Stretch (Carboxylic Acid & Keto)	1735 - 1685 cm ⁻¹ (strong)[1][9]	
C=C Stretch (Aromatic)	1600 - 1450 cm ⁻¹ [9]	
Mass Spectrometry	Molecular Ion [M] ⁺	m/z 189
Key Fragments	Loss of H ₂ O (m/z 171), COOH (m/z 144), CO (m/z 161)[7]	

Synthesis and Reactivity

The synthesis of the 2-oxo-quinoline core can be achieved through several established methods. A common approach involves the condensation and cyclization of substituted anilines or other ortho-substituted benzene derivatives. One documented method involves the reaction of an ethyl 2-aminobenzylidene-cyanoacetate derivative with thiourea and potassium carbonate, followed by hydrolysis.[1]



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Caption: A generalized workflow for the synthesis of the target compound.[1]

The reactivity of **2-hydroxyquinoline-3-carboxylic acid** is governed by its three functional regions:

- **Carboxylic Acid Group:** Undergoes standard reactions such as esterification, amide bond formation, and reduction to an alcohol.
- **Hydroxyl/Keto Group:** The hydroxyl group of the enol tautomer can be alkylated or acylated. The N-H bond of the more stable keto tautomer can also undergo substitution.
- **Quinoline Ring:** The benzene portion of the ring system is susceptible to electrophilic aromatic substitution, with the existing electron-withdrawing groups directing incoming substituents.

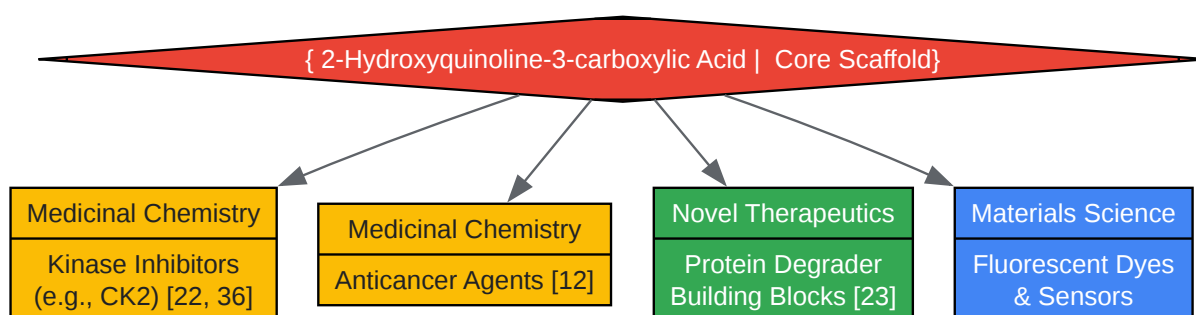
Applications in Research and Development

2-Hydroxyquinoline-3-carboxylic acid is a versatile building block with significant applications in drug discovery and materials science.

- **Pharmaceutical Scaffolding:** It is a foundational structure for synthesizing libraries of compounds for biological screening. Its derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][10]
- **Protein Kinase Inhibition:** The quinoline-3-carboxylic acid moiety is a recognized scaffold for developing inhibitors of protein kinases, such as Casein Kinase II (CK2), which are often

dysregulated in various cancers.[3][4]

- Protein Degraders: The molecule is classified as a building block for Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins.[2]
- Materials Science: The rigid, planar quinoline structure imparts useful photophysical properties, making it a candidate for the development of fluorescent dyes and chemical sensors.



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Caption: R&D applications derived from the **2-hydroxyquinoline-3-carboxylic acid** scaffold.

Experimental Protocols

The following sections provide representative methodologies for the chemical modification and biological evaluation of **2-hydroxyquinoline-3-carboxylic acid** and its derivatives.

Protocol 1: General Procedure for Esterification (Fischer Esterification)

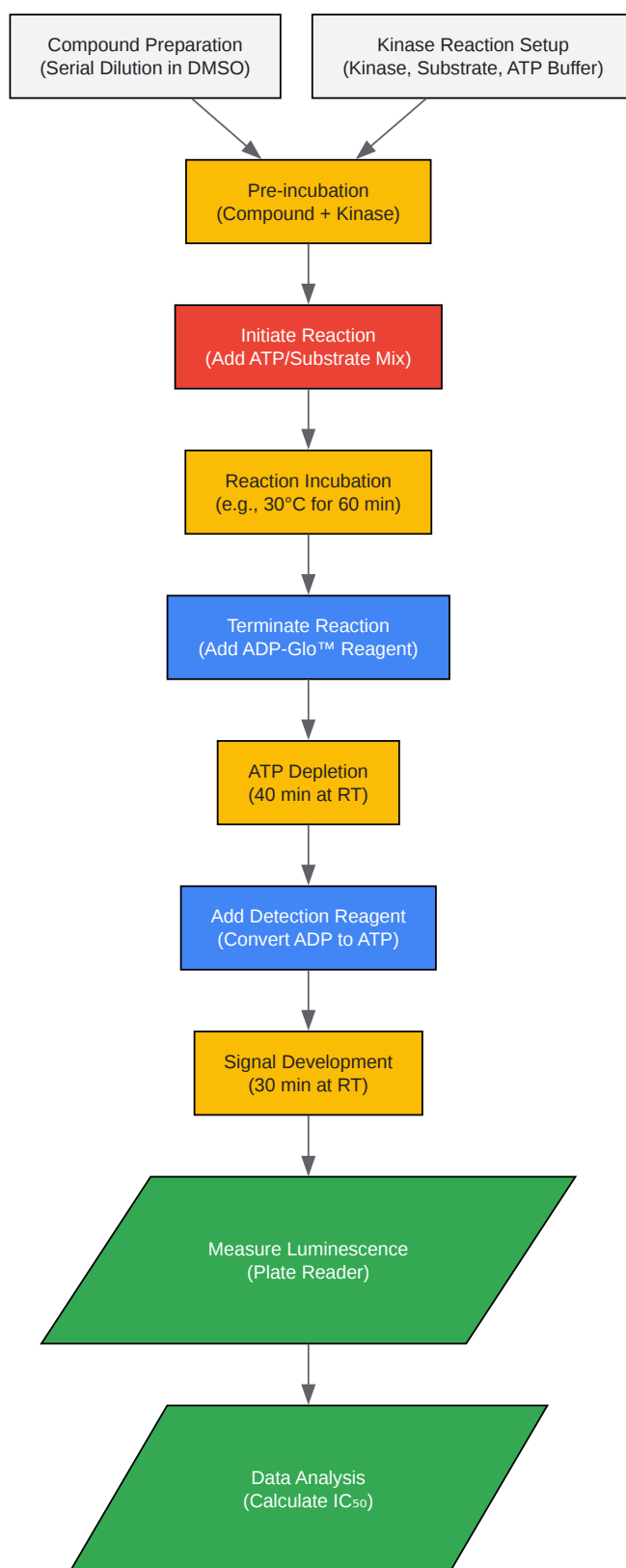
This protocol describes the conversion of the carboxylic acid to its corresponding methyl or ethyl ester, a common step in modifying the molecule for further reactions or to improve cell permeability.

- Setup: Suspend **2-hydroxyquinoline-3-carboxylic acid** (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol, ~20-50 mL per gram of acid).

- **Catalysis:** Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-3 drops) to the suspension.
- **Reaction:** Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** After cooling to room temperature, reduce the volume of the alcohol under reduced pressure.
- **Neutralization:** Dilute the residue with water and neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.
- **Extraction:** Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester can be further purified by column chromatography or recrystallization.

Protocol 2: General Procedure for an In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a typical workflow for screening the compound's ability to inhibit a target protein kinase, using a method like the ADP-Glo™ assay which quantifies kinase activity by measuring ADP production.[\[11\]](#)[\[12\]](#)



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Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.[11][12]

- **Compound Preparation:** Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO to generate a range of concentrations for testing.[\[12\]](#)
- **Kinase Reaction:** In a multi-well assay plate (e.g., 384-well, white, opaque), add the test compound dilutions. Add the target kinase enzyme, prepared in an appropriate kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[\[12\]](#)
- **Pre-incubation:** Incubate the plate for ~10 minutes at room temperature to allow the compound to bind to the kinase.[\[12\]](#)
- **Initiation:** Initiate the kinase reaction by adding a mixture of the kinase's specific substrate and ATP.
- **Reaction Incubation:** Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a set period (e.g., 60 minutes).[\[12\]](#)
- **Termination and ATP Depletion:** Stop the reaction by adding ADP-Glo™ Reagent. This reagent terminates the enzymatic reaction and depletes any unconsumed ATP. Incubate for 40 minutes at room temperature.[\[11\]](#)
- **ADP Detection:** Add Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and simultaneously catalyzes a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[\[11\]](#)
- **Data Acquisition:** Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
- **Data Analysis:** Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.[\[12\]](#)

Conclusion

2-Hydroxyquinoline-3-carboxylic acid is a fundamentally important heterocyclic compound characterized by its stable 2-oxo tautomer and the versatile reactivity of its functional groups.

Its established role as a scaffold for kinase inhibitors and as a building block in medicinal chemistry highlights its significance for drug development professionals. The synthetic accessibility and potential for diverse chemical modifications ensure its continued relevance in the pursuit of novel therapeutics and advanced functional materials. This guide serves as a foundational resource for researchers engaging with this valuable chemical entity.

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